molecular formula C12H21NO4S B6643491 Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate

Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate

Cat. No.: B6643491
M. Wt: 275.37 g/mol
InChI Key: AXQOHIBRAAVYHU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate is a chemical compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate typically involves the reaction of thiomorpholine with ethyl 2-bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the thiomorpholine attacks the bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propoxyacetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or ethers, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, alcohols, bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, ethers.

Scientific Research Applications

Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The thiomorpholine ring and the propoxyacetyl moiety can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate can be compared with other thiomorpholine derivatives and similar heterocyclic compounds:

    Thiomorpholine: The parent compound, which lacks the ethyl 4-(2-propoxyacetyl) substituent.

    Morpholine: A similar compound where the sulfur atom is replaced by an oxygen atom.

    Piperidine: A six-membered ring containing nitrogen, similar in structure but lacking the sulfur atom.

Uniqueness

This compound is unique due to the presence of both the thiomorpholine ring and the propoxyacetyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science. Further research and development can uncover new applications and enhance our understanding of its properties and mechanisms of action.

Properties

IUPAC Name

ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-3-6-16-8-11(14)13-5-7-18-9-10(13)12(15)17-4-2/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQOHIBRAAVYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)N1CCSCC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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